molecular formula C17H17N3O3S B2616920 N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide CAS No. 2177365-43-2

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide

Cat. No.: B2616920
CAS No.: 2177365-43-2
M. Wt: 343.4
InChI Key: OSQMWTZYWICCKZ-UHFFFAOYSA-N
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Description

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide is a complex organic compound that features a furan ring, a pyrazine ring, and a sulfonamide group

Mechanism of Action

Target of Action

The primary targets of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The exact mode of action of This compound It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to exhibit anti-tubercular activity, suggesting they may interact with pathways related to mycobacterium tuberculosis h37ra .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating potential antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyrazine rings, followed by their coupling through a methyl bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide is unique due to the combination of its furan, pyrazine, and sulfonamide groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-24(22,12-8-14-5-2-1-3-6-14)20-13-15-17(19-10-9-18-15)16-7-4-11-23-16/h1-7,9-11,20H,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQMWTZYWICCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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